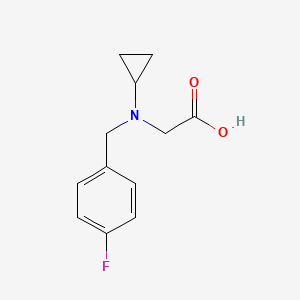

2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid are currently unknown . This compound belongs to the class of organic compounds known as n-benzylbenzamides . These compounds contain a benzamide moiety that is N-linked to a benzyl group, which suggests that they might interact with proteins or enzymes that have affinity for benzamide or benzyl groups .

Mode of Action

Based on its structural similarity to other n-benzylbenzamides , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl(4-fluorobenzyl)amine with acetic acid derivatives. The reaction conditions often include a suitable solvent and temperature control to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of pharmacological applications. Its potential therapeutic effects include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate moderate to strong antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in treating metabolic disorders such as obesity and diabetes. For example, certain derivatives have shown significant inhibitory effects on monoacylglycerol acyltransferase 2 (MGAT2), which is linked to triglyceride synthesis regulation .

- Antiparasitic Activity : Preliminary studies suggest that the compound may also possess antiparasitic properties, particularly against Trypanosoma species, which cause diseases like African Sleeping Sickness. Compounds in this class have demonstrated promising results in mouse models .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors or other enzyme systems, influencing metabolic pathways and cellular signaling.

- Structural Similarity : Its structural similarity to known pharmacological agents allows it to engage with biological targets effectively, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of related compounds in vivo:

- Antimicrobial Efficacy : A study demonstrated that structurally similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for therapeutic use .

- MGAT2 Inhibition : Research on MGAT2 inhibitors revealed that modifications to the benzyl group could enhance potency significantly. For instance, a derivative showed over a 50-fold lower IC50 compared to earlier compounds in vitro, suggesting a robust pathway for further development .

- Antiparasitic Studies : In mouse models, certain derivatives were tested for their ability to reduce parasitemia caused by Trypanosoma brucei. Compounds achieving over 50% curative efficacy were identified, warranting further investigation into their pharmacokinetics and optimal dosing strategies .

Data Table: Biological Activities

Properties

IUPAC Name |

2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOZQAYIMNKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.